molecular formula C8H5F2NO B6165499 2-(3,4-difluorophenoxy)acetonitrile CAS No. 942473-62-3

2-(3,4-difluorophenoxy)acetonitrile

Cat. No.: B6165499
CAS No.: 942473-62-3
M. Wt: 169.1
InChI Key:
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Description

2-(3,4-Difluorophenoxy)acetonitrile is an organic compound with the molecular formula C8H5F2NO. It is characterized by the presence of a difluorophenoxy group attached to an acetonitrile moiety. This compound is of interest in various fields of chemical research and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-difluorophenoxy)acetonitrile typically involves the reaction of 3,4-difluorophenol with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenoxy)acetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Amides: Formed from nucleophilic substitution reactions.

    Carboxylic Acids: Resulting from oxidation reactions.

    Primary Amines: Produced through reduction reactions.

Scientific Research Applications

2-(3,4-Difluorophenoxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-difluorophenoxy)acetonitrile involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenoxy)acetonitrile
  • 3,4-Dimethoxyphenylacetonitrile

Uniqueness

2-(3,4-Difluorophenoxy)acetonitrile is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which can influence its reactivity and interactions compared to other similar compounds. This unique structural feature can result in different chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

942473-62-3

Molecular Formula

C8H5F2NO

Molecular Weight

169.1

Purity

95

Origin of Product

United States

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